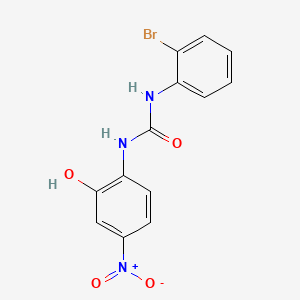

1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea

概要

説明

SB 225002は、Gタンパク質共役受容体CXCR2(インターロイキン-8受容体B)の強力で選択的な非ペプチドアンタゴニストです。 インターロイキン-8のCXCR2への結合を、IC50値22ナノモルで阻害します 。 この化合物は、炎症プロセスにおいて重要な役割を果たす好中球の走化性反応を阻害する能力により、科学研究で広く使用されています .

準備方法

化学反応の分析

SB 225002は、以下を含むさまざまな化学反応を起こします。

酸化: SB 225002のニトロ基は、特定の条件下でアミン基に還元することができます。

置換: 化合物の臭素原子は、求核置換反応を通じて他の官能基と置換することができます.

加水分解: SB 225002の尿素結合は、酸性または塩基性条件下で加水分解され、対応するアミンとイソシアネート誘導体を生成することができます.

これらの反応に使用される一般的な試薬には、還元剤(ホウ化水素ナトリウムなど)、求核剤(アジ化ナトリウムなど)、酸または塩基などがあります 。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

SB 225002は、科学研究で幅広い用途があります。

科学的研究の応用

1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea, a chemical compound with the molecular formula C13H10BrN3O4, has a urea moiety substituted at the 1 and 3 positions with a 2-bromophenyl and a 2-hydroxy-4-nitrophenyl group, respectively. It appears as a yellow solid and is soluble in dimethyl sulfoxide and ethanol. The primary application of this compound lies in pharmacology as a CXCR2 antagonist, with potential therapeutic uses including treatment for conditions associated with excessive inflammation or tumor growth.

Chemical Properties and Structure

The chemical reactivity of this compound can be attributed to the presence of functional groups such as the bromine atom, hydroxyl group, and nitro group.

Biological Activity

this compound has been studied for its biological activity, particularly as a selective antagonist of the CXCR2 receptor, which is involved in various inflammatory processes and cancer progression. The compound's ability to inhibit CXCR2 suggests potential applications in treating conditions associated with excessive inflammation or tumor growth.

Potential Therapeutic Uses

- CXCR2 Antagonist : This compound functions primarily as a CXCR2 antagonist.

- Anti-inflammatory Applications : It may be used in treating conditions associated with excessive inflammation.

- Cancer Treatment : It may be used in treating conditions associated with tumor growth.

- Drug Development : Its unique chemical structure makes it a candidate for further research in drug development.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to the CXCR2 receptor. These studies often utilize techniques such as radiolabeled ligand binding assays and cellular assays to determine the efficacy of the compound in blocking receptor activation. Results indicate that this compound exhibits strong competitive antagonism against ligands like interleukin-8, suggesting its potential for therapeutic use in diseases driven by CXCR2 signaling.

作用機序

類似化合物との比較

SB 225002は、CXCR2アンタゴニストとしての高い選択性と効力によりユニークです。 類似の化合物には以下が含まれます。

SB 265610: 選択性は似ていますが、化学構造が異なる別のCXCR2アンタゴニスト。

SCH 527123: 他のケモカイン受容体に対してより幅広い活性を示すCXCR2アンタゴニスト。

レパリキシン: 抗炎症作用を有する非ペプチドCXCR2アンタゴニスト。

これらの化合物と比較して、SB 225002は、他のケモカイン受容体よりもCXCR2に対する選択性が高いことが特徴であり、CXCR2媒介プロセスに焦点を当てた研究において貴重なツールとなっています。

生物活性

1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic implications.

Chemical Structure

The compound's structure can be described as follows:

- Chemical Formula : CHBrNO

- Functional Groups :

- Bromophenyl group

- Hydroxy group

- Nitro group

- Urea linkage

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that compounds with similar structures often exhibit:

- Antineoplastic Properties : The compound may induce apoptosis in cancer cells through the activation of apoptotic pathways, potentially involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins such as Bcl-2 .

- Kinase Inhibition : Studies suggest that urea-based derivatives can inhibit specific kinases that are crucial for cancer cell proliferation and survival. This inhibition can lead to cell cycle arrest and subsequent apoptosis .

Anticancer Activity

A series of studies have evaluated the anticancer activity of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Apoptosis induction via p53 pathway |

| HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest and apoptosis |

| PANC-1 (Pancreatic Cancer) | 1.5 | Inhibition of kinase pathways |

| U-937 (Monocytic Leukemia) | 0.79 | Induction of apoptosis |

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- MCF-7 Cell Line Study : A study demonstrated that treatment with this compound resulted in significant apoptosis, characterized by increased expression of p53 and caspase-3 cleavage . Flow cytometry confirmed a dose-dependent increase in apoptotic cells.

- PANC-1 Cell Line Study : This study revealed that the compound effectively inhibited cell proliferation by targeting specific kinases involved in pancreatic cancer progression, leading to reduced tumor growth in xenograft models .

SAR (Structure-Activity Relationship)

Research into the structure-activity relationship (SAR) indicates that modifications to the phenyl rings significantly influence biological activity. Electron-donating groups enhance activity, while electron-withdrawing groups tend to decrease it . The presence of halogen atoms, such as bromine, has been associated with increased potency against certain cancer cell lines.

特性

IUPAC Name |

1-(2-bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O4/c14-9-3-1-2-4-10(9)15-13(19)16-11-6-5-8(17(20)21)7-12(11)18/h1-7,18H,(H2,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBZVUNNWUIPMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397383 | |

| Record name | sb 225002 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182498-32-4 | |

| Record name | SB 225002 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182498324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sb 225002 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 182498-32-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。